Methyl (3r)-3-hydroxydodecanoate

Catalog No.
S3120004
CAS No.
76835-66-0
M.F
C13H26O3
M. Wt
230.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (3r)-3-hydroxydodecanoate

CAS Number

76835-66-0

Product Name

Methyl (3r)-3-hydroxydodecanoate

IUPAC Name

methyl (3R)-3-hydroxydodecanoate

Molecular Formula

C13H26O3

Molecular Weight

230.348

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1

InChI Key

OZXCINYANGIBDB-GFCCVEGCSA-N

SMILES

CCCCCCCCCC(CC(=O)OC)O

Solubility

not available

Methyl (3R)-3-hydroxydodecanoate is an organic compound with the molecular formula C13_{13}H26_{26}O3_3 and a molecular weight of approximately 230.34 g/mol. It is classified as a hydroxy fatty acid methyl ester, specifically a derivative of dodecanoic acid, also known as lauric acid. This compound appears as a colorless to pale yellow liquid and is soluble in common organic solvents, making it suitable for various applications in the chemical and cosmetic industries .

  • Cellular signaling: They might interact with specific receptors on cells, influencing various cellular processes [].
  • Antimicrobial activity: Some studies suggest potential antimicrobial properties against certain bacteria and fungi.
  • Potential as a Bioactive Agent

    Methyl (3R)-3-hydroxydodecanoate belongs to a class of compounds known as 3-hydroxy fatty acid methyl esters (3-OH FAMEs). 3-OH FAMEs have been investigated for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . However, research specific to Methyl (3R)-3-hydroxydodecanoate is scarce.

  • Role as a Synthetic Intermediate

    Methyl (3R)-3-hydroxydodecanoate could potentially serve as a building block for the synthesis of more complex molecules with desired properties. This is due to the presence of the functional groups – a hydroxyl group (-OH) and a methyl ester (-COOCH3) – which can be used for further chemical modifications.

  • Esterification: This process involves the reaction of dodecanoic acid with methanol under acidic conditions to yield methyl dodecanoate, which can subsequently undergo further reactions .
  • Hydrogenation: The conversion of methyl dodecanoate to methyl (3R)-3-hydroxydodecanoate is achieved through catalytic hydrogenation, where hydrogen gas is added to the double bond of the ester .
  • Oxidation: The hydroxyl group in methyl (3R)-3-hydroxydodecanoate can be oxidized to form corresponding carbonyl compounds, which may have different biological activities.

Methyl (3R)-3-hydroxydodecanoate exhibits various biological activities. It has been noted for its potential use as an antibacterial agent in cosmetic formulations, contributing to skin health by providing emollient properties . Additionally, it may play a role in metabolic processes due to its structure resembling fatty acids that are involved in energy metabolism.

The synthesis of methyl (3R)-3-hydroxydodecanoate can be accomplished through the following steps:

  • Esterification: Dodecanoic acid is reacted with methanol under acidic conditions to produce methyl dodecanoate.
  • Catalytic Hydrogenation: Methyl dodecanoate undergoes hydrogenation using a catalyst (such as palladium or platinum) to yield methyl (3R)-3-hydroxydodecanoate. This reaction typically requires controlled conditions to ensure proper conversion without over-reduction .

Methyl (3R)-3-hydroxydodecanoate finds various applications across different fields:

  • Cosmetics and Personal Care: It is utilized as an emollient and thickener in creams and lotions, enhancing skin feel and moisture retention .
  • Food Industry: As a flavoring agent or preservative due to its antibacterial properties, it may be used in food formulations.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, particularly those targeting metabolic pathways .

Research on the interactions of methyl (3R)-3-hydroxydodecanoate with biological systems indicates that it may affect lipid metabolism and exhibit antibacterial properties. Studies have shown that compounds with similar structures can influence cell membrane integrity and microbial growth, suggesting potential therapeutic applications . Further research is warranted to explore its full range of interactions within biological systems.

Methyl (3R)-3-hydroxydodecanoate shares structural similarities with other hydroxy fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl dodecanoate112-61-80.89Simple ester without hydroxyl group
Methyl 2-hydroxydodecanoate85464-96-60.92Hydroxyl group at the 2-position
Methyl 10-methyldodecanoate85464-98-80.92Contains a methyl branch at the 10-position
Methyl 3-hydroxytridecanoate85464-99-90.92Longer carbon chain with hydroxyl group
Methyl 2-hydroxydecanoate85464-95-50.89Hydroxyl group at the 2-position

Methyl (3R)-3-hydroxydodecanoate is unique due to its specific hydroxyl positioning on the dodecanoyl chain, which may confer distinct biological properties compared to its analogs.

XLogP3

3.9

Dates

Modify: 2023-08-18

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